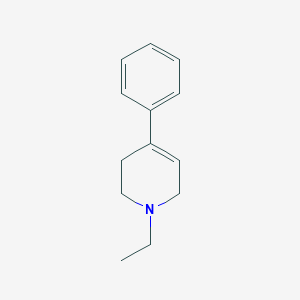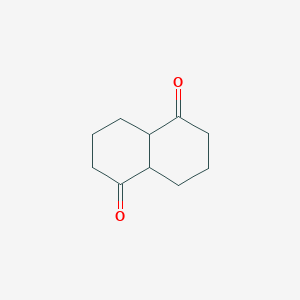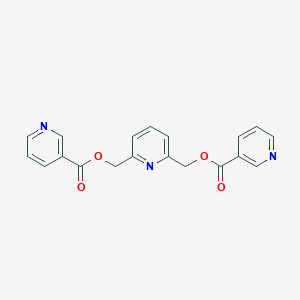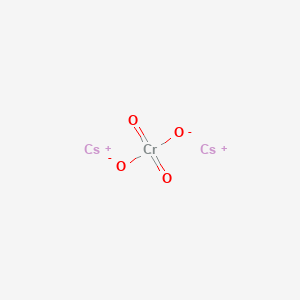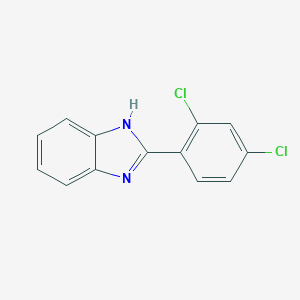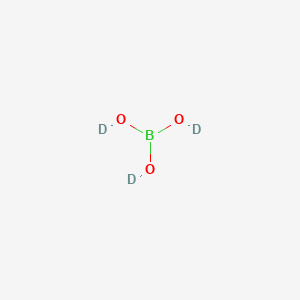
chlorure d'aluminium et de lithium; tétrachlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminate(1-), tetrachloro-, lithium, (T-4)-, also known as lithium tetrachloroaluminate, is a chemical compound composed of aluminum, chlorine, and lithium. It is commonly used in various industrial and scientific applications due to its unique properties. The compound has a molecular formula of AlCl₄Li and a molecular weight of 175.73 g/mol .
Applications De Recherche Scientifique
Lithium tetrachloroaluminate has several scientific research applications, including:
Electrolytes in Batteries: It is used as an electrolyte component in lithium batteries due to its high ionic conductivity and stability.
Catalysts in Organic Synthesis: It serves as a catalyst in various organic synthesis reactions, including Friedel-Crafts alkylation and acylation.
Material Science: It is used in the preparation of advanced materials, such as ceramics and glasses, due to its unique chemical properties.
Safety and Hazards
“Aluminate(1-), tetrachloro-, lithium, (T-4)-” is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion, and serious eye damage . It is harmful if swallowed, in contact with skin, or inhaled . It causes severe skin burns and eye damage . Precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Lithium Aluminum Chloride, also known as Aluminate(1-), tetrachloro-, lithium, (T-4)-, is a compound that has been studied for its potential applications in various fieldsIt’s known that lithium compounds interact with several neurotransmitters and receptors, decreasing norepinephrine release and increasing serotonin synthesis .
Mode of Action
The specific biochemical mechanism of lithium action in stabilizing mood is unknown . Upon ingestion, lithium becomes widely distributed in the central nervous system and interacts with a number of neurotransmitters and receptors . Lithium has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential .
Biochemical Pathways
Lithium affects several biochemical pathways. For instance, it has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level, neither too much nor too little . Studies using a rat LPS model of neuro-inflammation identified lithium as an anti-inflammatory agent through its prevention of neuro-inflammatory prostaglandin production .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Therapeutic drug monitoring to determine lithium blood concentrations remains the key component of clinical surveillance .
Result of Action
The result of lithium’s action is multifaceted. It has been used as a psychiatric medication, primarily for bipolar disorder and for major depressive disorder . In the context of lithium aluminum chloride, it’s used as a reducing agent in organic synthesis, especially for the reduction of esters, carboxylic acids, and amides .
Action Environment
The action of lithium aluminum chloride can be influenced by environmental factors. For instance, lithium aluminum chloride is used in the design of advanced solid-state batteries (SSBs). The interaction of the surface of cathode materials with solid electrolytes is crucial in this context . Also, it should be avoided to come in contact with water or moisture as it reacts violently and may explode .
Analyse Biochimique
Biochemical Properties
It is known that this compound interacts with various biomolecules in the context of lithium recovery
Cellular Effects
Given its role in lithium recovery, it is likely that this compound influences cell function in some way
Molecular Mechanism
The molecular mechanism of action of Lithium Aluminum Chloride is currently a topic of research. It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also be involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lithium Aluminum Chloride have been observed to change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function is being gathered through in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Lithium Aluminum Chloride at different dosages in animal models are currently being studied . These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Lithium Aluminum Chloride is believed to be involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of Lithium Aluminum Chloride within cells and tissues is another area of active research . This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Lithium Aluminum Chloride and its effects on activity or function are currently being investigated . This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium tetrachloroaluminate can be synthesized through the reaction of lithium chloride with aluminum chloride in an organic solvent. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
LiCl+AlCl3→LiAlCl4
Industrial Production Methods
In industrial settings, lithium tetrachloroaluminate is produced by combining lithium chloride and aluminum chloride in a controlled environment. The process involves heating the reactants to a specific temperature to ensure complete reaction and high yield. The resulting product is then purified to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium tetrachloroaluminate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where one or more chlorine atoms are replaced by other groups.
Complex Formation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with lithium tetrachloroaluminate include organic solvents, other metal chlorides, and reducing agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving lithium tetrachloroaluminate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products may include various organoaluminum compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium tetrachloroaluminate: Similar to lithium tetrachloroaluminate but with sodium instead of lithium.
Potassium tetrachloroaluminate: Similar to lithium tetrachloroaluminate but with potassium instead of lithium.
Uniqueness
Lithium tetrachloroaluminate is unique due to its high ionic conductivity and stability, making it particularly suitable for use in lithium batteries. Its ability to form stable complexes also makes it an effective catalyst in various chemical reactions, distinguishing it from other similar compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Aluminate(1-), tetrachloro-, lithium, (T-4)- involves the reaction between lithium chloride and aluminum trichloride in the presence of a solvent such as tetrahydrofuran (THF) or diethyl ether. This reaction results in the formation of lithium tetrachloroaluminate, which can then be treated with a base such as sodium hydroxide to form the desired compound, Aluminate(1-), tetrachloro-, lithium, (T-4)-.", "Starting Materials": ["Lithium chloride", "Aluminum trichloride", "Solvent (e.g. THF or diethyl ether)", "Sodium hydroxide"], "Reaction": ["Step 1: Dissolve lithium chloride in the solvent (e.g. THF or diethyl ether) to form a solution.", "Step 2: Slowly add aluminum trichloride to the solution while stirring.", "Step 3: Allow the reaction to proceed at room temperature for several hours until lithium tetrachloroaluminate is formed.", "Step 4: Add a solution of sodium hydroxide to the lithium tetrachloroaluminate to form the desired compound, Aluminate(1-), tetrachloro-, lithium, (T-4)-.", "Step 5: Isolate and purify the compound using standard methods such as filtration and recrystallization."] } | |
Numéro CAS |
14024-11-4 |
Formule moléculaire |
AlCl4Li |
Poids moléculaire |
175.8 g/mol |
Nom IUPAC |
lithium;tetrachloroalumanuide |
InChI |
InChI=1S/Al.4ClH.Li/h;4*1H;/q+3;;;;;+1/p-4 |
Clé InChI |
AQLRWYUVWAYZFO-UHFFFAOYSA-J |
SMILES |
[Li+].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-] |
SMILES canonique |
[Li+].[Al-](Cl)(Cl)(Cl)Cl |
Description physique |
Light beige crystalline solid; Odorless and hygroscopic; Soluble in water; [Alfa Aesar MSDS] |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


